3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride

Catalog No.
S12281714
CAS No.
M.F
C11H15ClO4S2
M. Wt
310.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sul...

Product Name

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride

IUPAC Name

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride

Molecular Formula

C11H15ClO4S2

Molecular Weight

310.8 g/mol

InChI

InChI=1S/C11H15ClO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3

InChI Key

FNMOQRSIABBXQL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)Cl)C

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride is a specialized organic compound featuring a thiophene ring substituted with a sulfonyl chloride group and a 1,3-dioxane moiety. The presence of the dioxane structure imparts unique properties to the compound, particularly in terms of solubility and reactivity. Thiophene derivatives are known for their applications in organic electronics and pharmaceuticals due to their electronic properties and ability to participate in various

The compound can undergo several key reactions typical of sulfonyl chlorides:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Hydrolysis: Upon exposure to water, 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride can hydrolyze to form the corresponding thiophene sulfonic acid.
  • Reduction: The sulfonyl chloride can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

These reactions make the compound versatile in synthetic organic chemistry.

Thiophene derivatives, including 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride, exhibit various biological activities. Notably, compounds containing thiophene rings have been studied for their potential as carbonic anhydrase inhibitors, which are useful in treating conditions like glaucoma by lowering intraocular pressure . Additionally, some thiophene sulfonamides have shown antibacterial and antifungal properties.

The synthesis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride can be achieved through several methods:

  • Starting from Thiophene:
    • Thiophene is first chlorinated to introduce a sulfonyl group.
    • Subsequent reactions with appropriate reagents yield the desired sulfonyl chloride.
  • Via Dioxane Derivatives:
    • The dioxane moiety can be synthesized separately and then coupled with thiophene derivatives under acidic or basic conditions.
  • Metalation and Sulfination:
    • Metalation of thiophene followed by reaction with sulfur dioxide can produce intermediates that are converted into sulfonyl chlorides .

These methods highlight the compound's synthetic versatility.

The unique structure of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride lends itself to various applications:

  • Pharmaceuticals: As a potential precursor for synthesizing biologically active compounds.
  • Organic Electronics: Utilized in the development of conductive polymers and organic semiconductors.
  • Agricultural Chemicals: May serve as an intermediate in the synthesis of agrochemicals.

Interaction studies involving 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride often focus on its reactivity with biological targets. For example:

  • Carbonic Anhydrase Inhibition: Studies have demonstrated that thiophene sulfonamides can effectively inhibit carbonic anhydrase enzymes .

These interactions are crucial for understanding the compound's potential therapeutic uses.

Several compounds share structural similarities with 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-ThiophenesulfonamideContains a thiophene ring and a sulfonamide groupLacks the dioxane moiety
4-MethylthiophenesulfonamideSimilar thiophene structure but with a methyl groupDifferent substitution pattern
4-EthoxybenzenesulfonamideAromatic ring instead of thiopheneDifferent electronic properties
4-ChlorothiophenesulfonamideChlorine substitution on thiopheneVarying reactivity due to halogen presence

The presence of both the dioxane and thiophene functionalities in 3-(2,5,5-trimethyl-1,3-dioxan-2-y)thiophene-2-sulfonyl chloride provides distinctive chemical properties that enhance its utility in synthetic applications compared to these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

310.0100290 g/mol

Monoisotopic Mass

310.0100290 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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